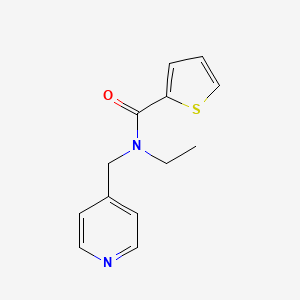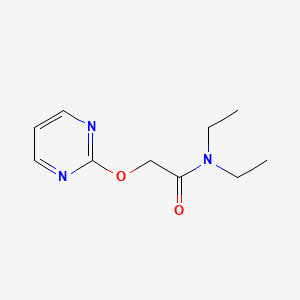![molecular formula C16H22N6O2 B5555744 6-methoxy-N-[2-(4-morpholinyl)ethyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5555744.png)
6-methoxy-N-[2-(4-morpholinyl)ethyl]-N'-phenyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of triazine derivatives, including the compound , typically involves cyclization reactions and substitutions that allow for the introduction of various functional groups. For instance, the synthesis of o-Carboranylalkoxy-1,3,5-Triazine Derivatives, which shares a similar triazine core, is achieved through substitutions that result in compounds with significant biological activities (Jin et al., 2018).
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by X-ray crystallography, revealing configurations that significantly influence their chemical behavior and interaction with biological systems. The crystal structure of derivatives of 2,4-dimethoxy-1,3,5-triazine, for example, demonstrates the impact of substituents on the molecule's conformation (Fridman et al., 2003).
Chemical Reactions and Properties
Triazine derivatives undergo various chemical reactions, including substitutions and cyclizations, which enable the modification of their chemical properties for specific applications. The reactivity of the triazine ring allows for the creation of compounds with targeted functionalities (Collins et al., 2000).
Physical Properties Analysis
The physical properties of triazine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. For example, the synthesis and characterization of specific triazine derivatives reveal details about their UV light-absorbing capabilities, indicating potential use in materials science (Jiang et al., 2008).
Chemical Properties Analysis
The chemical properties of triazine derivatives, including their stability, reactivity, and interactions with other molecules, are determined by their molecular structure and substituents. Research on the synthesis of specific triazine derivatives provides insights into their potential as antimicrobial agents and their reaction mechanisms (Desai et al., 2004).
Scientific Research Applications
Antioxidant Activity and Analytical Methods
Research on antioxidants and their implications across various fields highlights the importance of studying compounds with potential antioxidant properties. The review by Munteanu and Apetrei (2021) presents critical analyses of tests used to determine antioxidant activity, emphasizing chemical reactions and the kinetics of processes involving antioxidants. This could be relevant when considering the antioxidant potential of "6-methoxy-N-[2-(4-morpholinyl)ethyl]-N'-phenyl-1,3,5-triazine-2,4-diamine" and its applications in medicine, pharmacy, or food engineering (Munteanu & Apetrei, 2021).
Neuroprotective Mechanisms in Cerebral Ischemia
The role of certain compounds in neuroprotection, particularly in the context of cerebral ischemia, highlights the potential therapeutic applications of compounds with similar properties. Adibhatla and colleagues (2002) discuss the mechanisms through which citicoline exhibits beneficial effects in various CNS injury models, suggesting a focus on compounds that could influence phospholipid synthesis or act against destructive processes in the brain (Adibhatla, Adibhatla, Hatcher, & Dempsey, 2002).
Environmental and Biomedical Applications
The utilization of phosphorus-containing polymers in the biomedical field due to their biocompatibility and other beneficial properties, as reviewed by Monge et al. (2011), could suggest research directions for compounds with similar functional groups or properties. This indicates the importance of exploring the applications of "6-methoxy-N-[2-(4-morpholinyl)ethyl]-N'-phenyl-1,3,5-triazine-2,4-diamine" in dentistry, regenerative medicine, or drug delivery systems (Monge, Canniccioni, Graillot, & Robin, 2011).
properties
IUPAC Name |
6-methoxy-4-N-(2-morpholin-4-ylethyl)-2-N-phenyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-23-16-20-14(17-7-8-22-9-11-24-12-10-22)19-15(21-16)18-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCMSIGULULGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2=CC=CC=C2)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-[2-(4-morpholinyl)ethyl]-N'-phenyl-1,3,5-triazine-2,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5555662.png)

![2-benzoyl-5,7-dichloro-1,4-diphenyl-2H-cyclopenta[d]pyridazine](/img/structure/B5555681.png)
![3-[(4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]pyridine](/img/structure/B5555689.png)
![(1S*,5R*)-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555694.png)
![2-(3-methoxypropyl)-8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555699.png)
![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5555710.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide](/img/structure/B5555726.png)
![3,4-dimethoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5555733.png)
![2-methyl-3-propylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5555738.png)
![2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5555746.png)

